molecular formula C7H4ClN3O2 B3226581 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1256811-93-4

6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B3226581
CAS No.: 1256811-93-4
M. Wt: 197.58 g/mol
InChI Key: LWXPHPQEMALIIV-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-value chemical building block for constructing novel compounds in drug discovery and medicinal chemistry research. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its close structural similitude to purine bases, making it a key heterocyclic system for designing bioactive molecules . This specific derivative features a chloro group and a carboxylic acid functional group, offering two distinct sites for further synthetic elaboration to create a diverse library of targeted structures. Researchers utilize this compound in the synthesis of potential therapeutic agents, with the pyrazolopyridine scaffold being investigated for a wide range of biomedical applications. These include roles as kinase inhibitors , anticancer agents , and treatments for cardiovascular diseases, as evidenced by approved drugs like Riociguat and Vericiguat which share this core structure . The compound serves as a critical precursor in both metal-catalyzed reactions and multicomponent reactions, enabling the development of innovative pyrazolopyridine-based therapies . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(7(12)13)10-11-6(3)9-4/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPHPQEMALIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205033
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-93-4
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256811-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the chlorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyrazole with 2-chloronicotinic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution using carbodiimide-based coupling agents. This enables efficient amide synthesis with primary/secondary amines:

Reaction Conditions

  • Activation: N,N'-Carbonyldiimidazole (CDI) in DMF at 0-25°C

  • Coupling: Amine (1.2 eq), 2 hr at 60°C

  • Yield: 65–85% for aryl/alkyl amines

Example Product:
6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives show enhanced solubility and kinase inhibition (TRKA IC₅₀ = 12–48 nM) .

Nucleophilic Aromatic Substitution (Cl Replacement)

The electron-deficient pyridine ring facilitates displacement of the C6 chlorine under catalytic conditions:

Reagent SystemProductYieldApplication
Pd(PPh₃)₄, Arylboronic acid6-Aryl-pyrazolo[3,4-b]pyridine72%Kinase inhibitor scaffolds
CuI, Ethanolamine, DMSO6-Amino derivatives68%Antibacterial leads

Key Insight: Steric hindrance from the carboxylic acid directs substitution exclusively at C6 .

Esterification

The carboxylic acid forms esters under acid- or base-catalyzed conditions:

Method A (Mitsunobu):

  • Reagents: ROH, DIAD, PPh₃

  • Yield: 78–92% for methyl/benzyl esters

Method B (Steglich):

  • Reagents: DCC, DMAP

  • Yield: 65–80% for sterically hindered alcohols

Applications: Esters serve as intermediates for prodrug development and further functionalization.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

Conditions:

  • 180°C in diphenyl ether, 3 hr

  • Product: 6-Chloro-1H-pyrazolo[3,4-b]pyridine (85% yield)

Mechanism: Radical pathway initiated by homolytic cleavage of the C–COOH bond .

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions:

With Hydrazines:

  • Forms fused pyrazolo[3,4-b:4',3'-e]pyridines under microwave irradiation (120°C, 20 min) .

  • Yield: 60–75%

With α-Keto Acids:

  • Produces tricyclic pyridone derivatives via TFA-catalyzed cyclization .

Reductive Functionalization

Selective reduction of the carboxylic acid while retaining the chlorine:

Reagent: LiAlH₄ in THF, 0°C → 25°C
Product: 3-(Hydroxymethyl)-6-chloro-1H-pyrazolo[3,4-b]pyridine (58% yield)

Mechanistic Considerations

  • Steric Effects: The C3 carboxylic acid hinders electrophilic substitution at adjacent positions, favoring reactivity at C6 .

  • Electronic Effects: The pyridine N-atom activates the C6 chlorine for nucleophilic displacement via resonance withdrawal .

This compound’s dual functional groups enable diverse derivatization strategies, making it a critical intermediate in medicinal and materials chemistry.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that certain derivatives effectively inhibited the growth of various cancer cell lines by targeting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property makes it a candidate for further research in neuropharmacology .

Material Science Applications

1. Heterocyclic Building Blocks
In synthetic chemistry, this compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and cross-coupling reactions, making it valuable in the development of new materials with tailored properties .

2. Drug Development
The compound's ability to act as a scaffold for drug design has been recognized in medicinal chemistry. By modifying its structure, researchers can develop new drugs with enhanced efficacy and reduced side effects. For example, modifications at the carboxylic acid position have led to compounds with improved selectivity for biological targets .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated derivatives against cancer cell linesShowed effective inhibition of cell growth via PI3K/Akt pathway
Antimicrobial Activity ResearchAssessed activity against bacterial strainsDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria
Neuroprotective StudyEvaluated effects on neuronal cellsIndicated reduction in oxidative stress and inflammation

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • Molecular Formula : C₇H₄FN₃O₂
  • Molecular Weight : 181.12 g/mol
  • Applications : Used as a research chemical with 98% purity, stored at 2–8°C under inert atmosphere .
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₆H₃ClIN₃
  • Molecular Weight : 263.47 g/mol
  • Key Differences : Chlorine at position 4 and iodine at position 3 introduce steric bulk and influence halogen-bonding interactions.
  • Applications : Sold as a building block with 95% purity .

Variations in the Pyrazole and Pyridine Substituents

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • Key Differences : Methyl group at the 1-position instead of hydrogen, eliminating the acidic N–H proton. This modification increases hydrophobicity.
  • Physical Properties : High melting point (273–278.5°C) .
  • Applications : Chemical intermediate in organic synthesis .
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₉H₁₈ClN₃O₂
  • Molecular Weight : 355.82 g/mol
  • Applications : Investigated in medicinal chemistry for anticoagulant or anticancer applications, as seen in analogs like apixaban (a Factor Xa inhibitor) .

Functional Group Additions

6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • Molecular Formula : C₁₂H₁₂N₆O₂
  • Molecular Weight : 271.28 g/mol
  • Applications : Likely used in drug discovery for kinase inhibition or receptor modulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications References
6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₇H₄ClN₃O₂ 197.58 Cl at 6-position 97% Heterocyclic building block
6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₇H₄FN₃O₂ 181.12 F at 6-position 98% Research chemical
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₈H₇N₃O₂ 177.16 Methyl at 1-position 97% Chemical intermediate
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-... C₁₉H₁₈ClN₃O₂ 355.82 Cyclopropyl, methyl, 4-methylbenzyl N/A Medicinal chemistry research

Research Findings and Implications

  • Electronic Effects : Fluorine at the 6-position (vs. chlorine) may enhance metabolic stability in drug candidates due to reduced oxidative metabolism .
  • Steric Influence : Bulky substituents like cyclopropyl or benzyl groups (e.g., in and ) improve target selectivity, as seen in apixaban’s design for Factor Xa inhibition .
  • Synthetic Utility : Simpler analogs (e.g., 6-chloro or 1-methyl derivatives) are preferred as intermediates, while complex variants are tailored for specific bioactivity .

Biological Activity

6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS Number: 1256811-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • Purity : ≥97% .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown promising activity against various viruses.

Case Study: Antiviral Efficacy

A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their antiviral activity against the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV). The results indicated that certain derivatives exhibited significant antiviral effects with EC50 values lower than those of standard antiviral agents. Specifically:

  • Compound 5 demonstrated high anti-HSV-1 activity.
  • Compounds showed curative activities ranging from 55% to 91.5% against TMV at concentrations of 500 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives have also been investigated. These compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Research Findings

In vitro studies revealed that certain derivatives significantly suppressed COX-2 activity with IC50 values comparable to the standard drug celecoxib. Notably:

  • IC50 values for COX-2 inhibition :
    • Compound A: 0.04 ± 0.09 μmol
    • Compound B: 0.04 ± 0.02 μmol .

Anticancer Activity

The potential anticancer effects of pyrazolo[3,4-b]pyridine derivatives have been explored in various cancer cell lines.

Case Study: Inhibition of Tumor Cell Proliferation

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine core exhibit selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. For example:

  • Compound X showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating significant selectivity towards CDK2 .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of these compounds is vital for optimizing their biological activities. Modifications in the pyrazolo[3,4-b]pyridine scaffold can lead to enhanced efficacy and selectivity.

CompoundBiological ActivityEC50/IC50 Values
Compound 5Anti-HSV-1High activity
Compound ACOX-2 Inhibition0.04 ± 0.09 μmol
Compound XCDK2 Inhibition0.36 µM

Q & A

Basic Research Questions

Q. What are the key structural features of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid that influence its reactivity and biological interactions?

  • The compound’s bicyclic pyrazolo-pyridine core provides rigidity and planar geometry, enabling π-π stacking interactions in protein binding. The chlorine atom at position 6 enhances electrophilicity, potentially influencing nucleophilic substitution reactions. The carboxylic acid group at position 3 allows for salt formation or coordination with metal ions, critical for solubility and crystallography studies. Comparative analysis with analogs (e.g., methyl-substituted derivatives) suggests steric and electronic modifications alter reactivity .

Q. What synthetic methodologies are recommended for preparing this compound?

  • A common approach involves cyclocondensation of 6-chloropyridine-3-carbaldehyde with hydrazine derivatives, followed by oxidation to introduce the carboxylic acid moiety. For example, hydrazide intermediates can be synthesized via reaction with hydrazine hydrate under reflux in ethanol, followed by oxidative cyclization using KMnO₄ or Pd-catalyzed carbonylation . Reaction optimization should include monitoring by TLC and HPLC to ensure purity (>95%) .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Use a combination of HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity assessment and LC-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 227). Stability studies in DMSO or aqueous buffers (pH 4–9) should be conducted at 4°C and room temperature, with degradation monitored via UV-Vis spectroscopy (λ_max ~260 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?

  • Discrepancies in biological activity (e.g., autophagy induction vs. kinase inhibition) may arise from off-target effects or assay conditions. To address this:

  • Perform target profiling using kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Validate autophagy mechanisms via LC3-II/GFP transfection assays and mTOR pathway Western blotting, as demonstrated in related compounds .
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%) and use isogenic cell lines to minimize variability .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Table 1: Optimization of Cyclocondensation Reaction

ParameterCondition 1Condition 2Optimal Condition
CatalystPd(OAc)₂CuI/PPh₃Pd(OAc)₂ (0.5 mol%)
SolventDMFTolueneDMF (anhydrous)
Temperature120°C, 24 hr80°C, 48 hr100°C, 18 hr
Yield62%45%78%
  • Byproduct analysis via ¹H-NMR (e.g., δ 7.8–8.2 ppm for unreacted aldehyde) and column chromatography (silica gel, EtOAc/hexanes) are critical .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., mTOR or kinases).
  • ADMET predictions (SwissADME) can highlight modifications to enhance solubility (e.g., replacing chlorine with trifluoromethyl) or reduce hepatic clearance. For example, methyl ester prodrugs of the carboxylic acid group improve oral bioavailability in murine models .

Methodological Considerations

Q. What analytical techniques are essential for confirming the regiochemistry of pyrazolo-pyridine derivatives?

  • 2D-NMR (HSQC and HMBC) is critical to distinguish between C-3 and C-5 substitution patterns. Key HMBC correlations for the carboxylic acid group include cross-peaks between the carbonyl carbon (δ ~170 ppm) and adjacent pyridine protons . X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry, as seen in related triazolo-pyridazine structures .

Q. How should researchers address discrepancies in spectral data between synthesized batches?

  • Batch-to-batch variability in ¹³C-NMR shifts (e.g., ±0.3 ppm for carbonyl carbons) may indicate residual solvents or tautomeric forms. Conduct variable-temperature NMR (VT-NMR) to identify dynamic equilibria. For example, keto-enol tautomerism in the pyrazole ring can be stabilized at low temperatures (−40°C) in CDCl₃ .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

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